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Compound of Interest

Compound Name:
2-Amino-5-bromothiazole

hydrobromide

Cat. No.: B1273002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions,

synthesis protocols, and key applications of 2-Amino-5-bromothiazole hydrobromide, a

versatile building block in medicinal chemistry and drug discovery.

Synthesis of 2-Amino-5-bromothiazole and its
Hydrobromide Salt
The synthesis of 2-amino-5-bromothiazole can be achieved through direct bromination of 2-

aminothiazole. The resulting product is often isolated as the hydrobromide salt.

Direct Bromination of 2-Aminothiazole
A common and straightforward method for synthesizing 2-Amino-5-bromothiazole is the

electrophilic bromination of 2-aminothiazole at the electron-rich C5 position.[1] Various

brominating agents and reaction conditions can be employed for this transformation.

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Amino-5-bromothiazole
Hydrobromide
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Brominatin
g Agent

Solvent
Temperatur
e

Time Yield Reference

Bromine (Br₂) Acetic Acid
0°C to Room

Temp.
2 hours 75% [2]

Bromine (Br₂)

48%

Hydrobromic

Acid/Water

Reflux 35 minutes High [3]

Copper(II)

Bromide

(CuBr₂)

Acetonitrile 60°C 3 hours - [4]

N-

Bromosuccini

mide (NBS)

Dichlorometh

ane
Room Temp. - - [5]

Experimental Protocol: Bromination using Bromine in Acetic Acid[1]

Dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid in a suitable flask.

Cool the solution to 0°C using an ice bath.

Slowly add a solution of bromine (8 mmol) in a small amount of acetic acid dropwise to the

cooled solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, neutralize the reaction mixture with a saturated solution of sodium

bicarbonate (NaHCO₃) to a pH of 7-8.

Extract the product with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium

sulfate.
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Filter and concentrate the solution under reduced pressure.

Purify the crude product by column chromatography to obtain 2-amino-5-bromothiazole.

Experimental Workflow: Synthesis of 2-Amino-5-bromothiazole via Direct Bromination
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Caption: General workflow for synthesizing 2-amino-5-bromothiazole via direct bromination.
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Preparation of 2-Amino-5-bromothiazole (Free Base)
from its Hydrobromide Salt
The free base of 2-amino-5-bromothiazole can be obtained from its hydrobromide salt by

neutralization with a base.[2][3]

Experimental Protocol: Free Base Preparation[2]

Suspend 2-amino-5-bromothiazole hydrobromide (30.0 g, 116.35 mmol) in

tetrahydrofuran (THF, 350 mL).

Add triethylamine (TEA, 24.1 mL, 174.53 mmol) to the suspension.

Stir the mixture at room temperature for 6 hours.

Filter the resulting precipitate.

Concentrate the filtrate under reduced pressure to yield 2-amino-5-bromothiazole (17 g,

94.97 mmol). The product can often be used in subsequent steps without further purification.

[2]

Applications in Chemical Synthesis
2-Amino-5-bromothiazole hydrobromide is a key intermediate in the synthesis of a wide

range of biologically active molecules. The bromine atom at the 5-position serves as a versatile

handle for various cross-coupling reactions.[1]

Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon

bond between the 5-position of the thiazole ring and an aryl or heteroaryl group from a boronic

acid.[1]

Table 2: General Conditions for Suzuki-Miyaura Coupling of 2-Amino-5-bromothiazole

Derivatives
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Component Example Molar Equivalents

Bromothiazole Derivative 2-Amino-5-bromothiazole 1

Boronic Acid Arylboronic acid 1.1 - 1.5

Palladium Catalyst Pd(PPh₃)₄ 0.05

Base K₃PO₄ or K₂CO₃ 2 - 3

Solvent 1,4-Dioxane/Water (4:1) -

Temperature 85 - 110°C -

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[1]

In an oven-dried flask, combine the 2-amino-5-bromothiazole derivative (1 eq.), the

arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base

(e.g., K₃PO₄, 2-3 eq.).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

Heat the reaction mixture to 85-110°C for several hours, monitoring completion by TLC or

LC-MS.

After cooling to room temperature, quench the reaction with water and extract with an

organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product via column chromatography.

Logical Workflow: Suzuki-Miyaura Coupling
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Caption: Logical workflow for a typical Suzuki-Miyaura cross-coupling reaction.
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Synthesis of N-(5-Bromo-2-thiazolyl)acetamide
2-Amino-5-bromothiazole can be acylated to form N-(5-Bromo-2-thiazolyl)acetamide, another

useful synthetic intermediate.[6]

Experimental Protocol: Synthesis of N-(5-bromothiazol-2-yl)acetamide[2]

In a 250 mL round-bottom flask, combine 5-Bromothiazol-2-amine (6.0 g, 23 mmol) and

acetic anhydride (50 g, 490 mmol).

Heat the suspension to 100°C and stir for 3 hours.

Cool the reaction mixture and filter to collect the crude product.

Transfer the crude product to a round-bottom flask, add 50 mL of methanol, and heat to

reflux.

Cool the mixture and collect the product, N-(5-bromothiazol-2-yl)acetamide (4.5 g, 93%

yield), by filtration.

Wash the collected product with hexane.

Relevance in Drug Discovery: Targeting Kinase
Signaling Pathways
2-Aminothiazole derivatives are recognized as privileged scaffolds in the development of

kinase inhibitors.[1] These compounds can interact with the ATP-binding pocket of various

kinases, leading to their inhibition. One such pathway of interest, particularly in the context of

Alzheimer's disease, is the PI3K/Akt/mTOR signaling cascade, where p70S6 kinase is a key

downstream effector.[7]

Signaling Pathway: Simplified PI3K/Akt/mTOR Pathway and Potential Inhibition by 2-

Aminothiazole Derivatives
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Caption: Inhibition of p70S6K by 2-aminothiazole derivatives in the PI3K/Akt/mTOR pathway.
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In the context of Alzheimer's disease, the hyperphosphorylation of the tau protein is a key

pathological hallmark. The p70S6 kinase can regulate the translation of tau mRNA.[5]

Therefore, inhibitors of p70S6K, such as certain 2-aminothiazole derivatives, are of significant

interest as potential therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1273002?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

